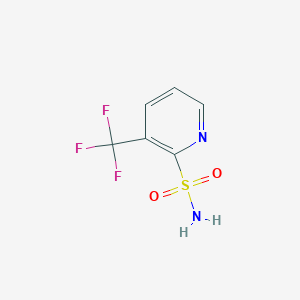

3-(Trifluoromethyl)pyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-2-1-3-11-5(4)14(10,12)13/h1-3H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJUZHZBAAXGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552368 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104040-76-8 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-trifluoromethyl-2-pyridylsulphonyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Trifluoromethyl Pyridine 2 Sulfonamide and Its Derivatives

Strategic Approaches to Trifluoromethylpyridine Core Synthesis

The synthesis of the trifluoromethylpyridine core is a critical first step and can be achieved through several distinct approaches, each with its own advantages and substrate scope. nih.govjst.go.jp These methods primarily include chlorine/fluorine exchange reactions, de novo ring construction, and direct trifluoromethylation. nih.gov

Chlorine/Fluorine Exchange Reactions in Trichloromethylpyridine Precursors

One of the most established and industrially significant methods for synthesizing trifluoromethylpyridines involves the halogen exchange (HALEX) reaction on trichloromethylpyridine precursors. nih.govlew.ro This process typically utilizes a fluorinating agent to replace the chlorine atoms of a trichloromethyl group with fluorine atoms.

Historically, antimony trifluoride was used for such transformations, but hydrogen fluoride (HF) is now more commonly employed, often under liquid-phase conditions. nih.govgoogle.com The reaction of a (trichloromethyl)pyridine compound with HF is generally conducted at super-atmospheric pressures and in the presence of a metal halide catalyst, such as FeCl₃, FeF₃, or SnCl₄. google.com For instance, 2,3-dichloro-5-(trichloromethyl)pyridine can be converted to 2,3-dichloro-5-(trifluoromethyl)pyridine by reacting it with at least three molar equivalents of anhydrous liquid HF at temperatures ranging from 170°C to 180°C. google.com

Vapor-phase reactions represent another viable approach, which can be performed in a stepwise or simultaneous manner. jst.go.jp In a stepwise process, vapor-phase chlorination is followed by fluorination. jst.go.jp Alternatively, a simultaneous vapor-phase chlorination and fluorination can be carried out at high temperatures (above 300°C) using transition metal-based catalysts like iron fluoride. nih.govjst.go.jp This simultaneous method is advantageous for producing key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine in a single step. nih.govjst.go.jp

A key challenge in these reactions can be the formation of undesirable by-products, such as 2-fluoro-pyridine compounds. google.com However, methods have been developed to exchange the fluorine atom at the 2-position of the pyridine (B92270) ring back to a chlorine atom by reacting it with a trichloromethylpyridine compound. google.com

Table 1: Conditions for Chlorine/Fluorine Exchange Reactions

| Precursor | Fluorinating Agent | Catalyst | Phase | Temperature | Product |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | FeCl₃ or FeF₃ | Liquid | 170-180°C | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| 2-chloro-5-(trichloromethyl)pyridine | Anhydrous HF | Anhydrous FeCl₃ | Liquid | 150-250°C | 2-chloro-5-(trifluoromethyl)pyridine |

| 3-picoline | HF | Iron fluoride | Vapor | >300°C | 2-chloro-5-(trifluoromethyl)pyridine |

De Novo Pyridine Ring Construction from Trifluoromethylated Building Blocks

An alternative to modifying an existing pyridine ring is the construction of the pyridine ring itself from smaller, trifluoromethyl-containing building blocks. nih.govresearchoutreach.org This approach, known as cyclocondensation, offers a high degree of control over the final substitution pattern of the trifluoromethylpyridine. researchoutreach.org

Several trifluoromethylated building blocks are commonly employed in these syntheses, including:

Ethyl 2,2,2-trifluoroacetate

2,2,2-trifluoroacetyl chloride

Ethyl 4,4,4-trifluoro-3-oxobutanoate

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one researchoutreach.org

These building blocks can be reacted with other components in a cyclocondensation reaction to assemble the pyridine ring. researchoutreach.org For example, the insecticide Flonicamid, which contains a 4-trifluoromethyl-pyridine structure, is synthesized via a condensation reaction in the presence of ammonia. researchoutreach.org Similarly, the pyridine sulfide intermediate for the insecticide Sulfoxaflor (B1682526), which is based on 6-(trifluoromethyl)pyridine, is prepared through a condensation reaction with a trifluoromethyl-containing building block. researchoutreach.org An efficient method for the synthesis of 4-trifluoromethyl 2-pyridones involves the reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate using ammonium acetate as a source of ammonia. rsc.org

Direct Trifluoromethylation of Pyridine Systems using Active Species

Direct C-H trifluoromethylation of pyridine rings is a more recent and highly desirable strategy due to its step and atom economy. bohrium.com This approach avoids the pre-functionalization of the pyridine ring, which is often required in other methods. bohrium.com

One successful strategy involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by an electrophilic trifluoromethylation of the resulting enamine intermediate. This method has been shown to be effective for the 3-position-selective trifluoromethylation of pyridine and quinoline derivatives. researchgate.netchemrxiv.org

Another innovative approach utilizes an N-methylpyridine quaternary ammonium activation strategy. acs.org In this method, N-methylpyridinium iodide salts are treated with trifluoroacetic acid in the presence of silver carbonate in N,N-dimethylformamide. acs.org This protocol offers good functional group compatibility and proceeds with excellent regioselectivity. acs.org Mechanistic studies suggest that this reaction may proceed through a nucleophilic trifluoromethylation mechanism. researchgate.netacs.org

Tailored Sulfonamide Moiety Introduction and Modification

Once the trifluoromethylpyridine core is synthesized, the next critical step is the introduction of the sulfonamide moiety. This is typically achieved through the formation of a sulfonyl chloride intermediate followed by reaction with an amine.

Nucleophilic Substitution Reactions with Sulfonyl Chlorides

The classical and most widely used method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govcbijournal.com This nucleophilic substitution reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid by-product. cbijournal.comresearchgate.net

A specific preparation method for 3-(trifluoromethyl)pyridine-2-sulfonamide starts with 2-amino-3-methylpyridine. google.com This undergoes diazotization under acidic conditions with sodium nitrite to form a diazonium salt. google.com This intermediate then reacts with sodium bisulfite in the presence of cupric chloride to generate 3-(trifluoromethyl)pyridine-2-sulfonyl chloride. google.com Finally, amination of the sulfonyl chloride with aqueous ammonia yields the desired this compound. google.com

The synthesis of pyridine-2-sulfonyl chlorides can also be achieved through the NaClO₂-mediated oxidative chlorination of pyridine-2-thiols in water. tandfonline.com The resulting sulfonyl chlorides can then be readily condensed with chiral amines to produce chiral sulfonamides. tandfonline.com A recently developed one-pot method allows for the conversion of aromatic carboxylic acids to sulfonyl chlorides using copper ligand-to-metal charge transfer (LMCT), followed by in-situ amination to form the sulfonamide. princeton.edu

Table 2: Nucleophilic Substitution for Sulfonamide Formation

| Sulfonylating Agent | Amine Source | Base/Catalyst | Solvent(s) | Product |

| 3-(trifluoromethyl)pyridine-2-sulfonyl chloride | Aqueous ammonia | - | Water | This compound |

| Aryl sulfonyl chloride | Primary aryl amine | Pyridine | - | N-Aryl arylsulfonamide |

| Benzene sulfonyl chloride | Aniline | Triethylamine (TEA) | THF | N-Phenylbenzenesulfonamide |

| 4-toluenesulfonyl chloride | 4-aminoacetophenone | Pyridine | Dichloromethane | N-(4-acetylphenyl)-4-methylbenzenesulfonamide |

Oxidative Coupling Strategies for Sulfonamide Formation

More recently, oxidative coupling methods have emerged as an environmentally benign alternative to the traditional sulfonyl chloride-based synthesis. nih.govwhiterose.ac.uk These methods avoid the use of pre-formed, often unstable, and toxic sulfonyl chlorides. nih.gov

One such strategy is the electrochemical oxidative coupling of readily available and inexpensive thiols and amines. nih.govwhiterose.ac.ukacs.org This transformation is driven by electricity and does not require any sacrificial reagents or additional catalysts. nih.govacs.org The reaction can be carried out in a short period, with hydrogen gas as the only by-product. nih.govwhiterose.ac.uk The mechanism involves the initial electrochemical formation of a disulfide from the thiol, followed by the oxidation of the amine to a radical cation. nih.govacs.org This aminium radical intermediate then reacts with the disulfide to generate a sulfenamide, which is further oxidized to the final sulfonamide. nih.govacs.org This electrochemical method has shown broad substrate scope and functional group tolerance. whiterose.ac.ukacs.org

Regioselective Functionalization of the Pyridine Ring

The pyridine ring in this compound is electron-deficient, a characteristic further amplified by the presence of two electron-withdrawing groups (CF₃ and SO₂NH₂). This electronic nature dictates the regioselectivity of further functionalization reactions. Late-stage functionalization of such pre-constructed rings is a powerful strategy to create analogues for biological screening.

C–H functionalization offers a direct approach to introduce new substituents. For 3-substituted pyridines, including those with a trifluoromethyl group, fluorination with reagents like silver(II) fluoride (AgF₂) has been shown to proceed with high regioselectivity at the C-2 position. acs.org However, for the target molecule where the C-2 position is already occupied, functionalization will be directed to other available positions (C-4, C-5, and C-6). The directing influence of the existing substituents is crucial. The trifluoromethyl group is a meta-director, while the sulfonamide group's directing effect can be more complex. Palladium-catalyzed C–H functionalization sequences provide a versatile toolkit for installing various groups, with site-selectivity often achieved through the use of directing groups or by exploiting the intrinsic reactivity of the C-H bonds. acs.org For instance, a two-step sequence involving palladium-catalyzed C–H activation followed by sulfination can be used to introduce sulfonyl-containing motifs, which are precursors to sulfonamides. acs.org

Nucleophilic aromatic substitution (SₙAr) is another key transformation for functionalizing the pyridine ring. The high electronegativity of fluorine makes 2-fluoroheteroarenes excellent substrates for SₙAr reactions, often proceeding much faster than their chloro-analogues. acs.org While the target molecule is not a fluoro-pyridine, this principle highlights the activated nature of the pyridine ring towards nucleophilic attack, particularly at positions ortho and para to the electron-withdrawing groups. Therefore, any leaving groups installed at the C-4 or C-6 positions would be highly susceptible to displacement by a wide range of nucleophiles (N, O, S, or C-based), enabling diverse functionalization under mild conditions. acs.org

| Position | Predicted Reactivity | Potential Transformations | Rationale |

| C-4 | Activated towards nucleophilic attack | SₙAr (with a leaving group) | Para to the sulfonamide group and meta to the CF₃ group. |

| C-5 | Susceptible to electrophilic attack (relative) | Halogenation, Nitration | Least deactivated position, influenced by both groups. |

| C-6 | Activated towards nucleophilic attack | SₙAr, C-H functionalization | Ortho to the ring nitrogen and meta to the CF₃ group. |

Innovative Synthetic Routes to this compound

Traditional syntheses of this compound often involve multi-step sequences starting from 2-amino-3-methylpyridine or related precursors. google.com These routes can include diazotization, sulfochlorination, and amination. google.com However, modern synthetic chemistry seeks more efficient, selective, and scalable methods.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency and complexity generation. The Kröhnke pyridine synthesis is a classic MCR that can be adapted for the synthesis of highly substituted pyridines. researchgate.netacsgcipr.org A modern variation involves the reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium acetate to construct the 2-(trifluoromethyl)pyridine core. researchgate.net

Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, are also powerful tools. A recently developed photocatalytic approach enables a defluorinative multi-component cascade reaction of trifluoromethylarenes, including 3-trifluoromethylpyridine, with dienes and various nucleophiles. chemrxiv.org This strategy allows for the rapid construction of complex molecular architectures from readily available starting materials. Furthermore, a three-component coupling of aryl radicals, SO₂ surrogates (like K₂S₂O₅), and amines presents a modular, transition-metal-free photocatalytic strategy for the synthesis of arylsulfonamides. rsc.org Adapting such a method could provide a direct route to the target molecule from a suitable 3-(trifluoromethyl)pyridine (B54556) precursor.

Catalysis is central to developing efficient and selective synthetic methods. Palladium catalysis, in particular, has been instrumental in forming C–S bonds necessary for sulfonamide synthesis. One innovative method involves a palladium-catalyzed sulfination of aryl thianthrenium salts using Rongalite (sodium hydroxymethylsulfinate) as an inexpensive SO₂²⁻ source. acs.org This process generates an aryl hydroxymethyl sulfone intermediate, which can then be readily converted to the corresponding sulfonamide by reaction with an amine source. acs.org This approach offers high selectivity and avoids harsh reagents.

Another catalytic strategy involves the use of ruthenium catalysts in mechanochemical transformations. While often used for modifying existing sulfonamide groups, these catalytic systems highlight the potential for novel bond formations under solvent-free or low-solvent conditions. researcher.life

| Catalytic Method | Key Reagents | Intermediate | Advantages |

| Palladium-Catalyzed Sulfination | Pd(dppf)Cl₂, Rongalite | Aryl hydroxymethyl sulfone | High selectivity, mild conditions, uses inexpensive SO₂ source. acs.org |

| Photocatalytic Three-Component Coupling | Photocatalyst, K₂S₂O₅, Amine | Arylsulfonyl radical | Transition-metal-free, modular, mild conditions. rsc.org |

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages for synthesis, including enhanced safety, improved heat and mass transfer, and straightforward scalability. durham.ac.ukresearchgate.net These benefits are particularly relevant for reactions that are exothermic or involve hazardous reagents, which can be common in fluorination and sulfonamide synthesis. researchgate.net

The synthesis of sulfonamides is well-suited to flow chemistry. researchgate.net Continuous flow reactors can be set up to mix a stream of a sulfonyl chloride precursor with an amine source, with precise control over reaction time and temperature, often leading to higher yields and purities compared to batch processes. researchgate.net Automated flow platforms have been developed that can perform multi-step synthetic sequences, including reaction, work-up, and purification, in an integrated fashion. nih.gov Such a system could be envisioned for the scalable production of this compound, starting from 3-(trifluoromethyl)pyridine-2-sulfonyl chloride and an ammonia source. The ability to telescope reaction steps without isolating intermediates significantly improves process efficiency. durham.ac.ukacs.org

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To explore the biological activity of this compound as a lead compound, a systematic derivatization is necessary to build structure-activity relationships (SAR). This involves making targeted modifications to different parts of the molecule and assessing the impact on its biological effect.

The sulfonamide N-H bonds are ideal points for derivatization. The primary sulfonamide (-SO₂NH₂) can be readily converted into secondary (-SO₂NHR) and tertiary (-SO₂NRR') sulfonamides. These modifications can profoundly impact the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

A variety of synthetic methods can be employed for this purpose. Standard N-alkylation or N-arylation reactions are commonly used. For SAR library synthesis, automated flow-through processes have proven highly effective. nih.gov One such method uses a "catch and release" protocol where a primary sulfonamide is first deprotonated and captured on a solid support, followed by reaction with an alkylating agent in the flow stream. The desired mono-alkylated secondary sulfonamide is then released, often in high purity, eliminating the need for traditional chromatographic purification. nih.gov This high-throughput approach allows for the rapid generation of a diverse library of derivatives for screening.

| Derivative Type | Synthetic Method | Potential Impact on Properties |

| Secondary Sulfonamides (-SO₂NHR) | N-Alkylation, Reductive Amination, Flow Synthesis | Increases lipophilicity, modifies H-bond donor capacity. |

| Tertiary Sulfonamides (-SO₂NRR') | Di-alkylation | Removes H-bond donor capability, further increases lipophilicity. |

| N-Acyl Sulfonamides (-SO₂NHCOR) | N-Acylation | Introduces H-bond acceptor, can act as a bioisostere for a carboxylic acid. |

By systematically introducing a range of alkyl, aryl, and functionalized substituents at the sulfonamide nitrogen, chemists can probe the specific interactions between the compound and its biological target, leading to the optimization of potency and other desirable drug-like properties.

Substituent Effects on the Pyridine Ring

The reactivity of the pyridine ring and the feasibility of synthetic transformations are profoundly influenced by the electronic nature of its substituents. The trifluoromethyl group at the 3-position plays a dominant role in dictating this reactivity.

Electronic Influence of the Trifluoromethyl Group: The CF3 group is a potent electron-withdrawing group (EWG), primarily due to the high electronegativity of the fluorine atoms, which results in a strong negative inductive effect (-I). researchgate.net Unlike a single fluorine substituent, which can exert a positive mesomeric effect (+M), the trifluoromethyl group is considered a purely electron-withdrawing substituent, as evidenced by its large positive Hammett constant (σp = 0.54). nih.gov This strong electron-withdrawing nature significantly reduces the electron density of the pyridine ring, deactivating it towards electrophilic aromatic substitution reactions. Conversely, this deactivation enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the activating EWG.

Impact of Additional Substituents: The presence of other substituents on the pyridine ring, in addition to the 3-CF3 group, further modulates its reactivity. The outcome of synthetic steps, such as the introduction of the sulfonamide group or subsequent functionalization, depends on the interplay of these electronic effects.

Electron-Withdrawing Groups (EWGs): Additional EWGs (e.g., -NO2, -CN, halides) further deactivate the ring, making electrophilic attack exceedingly difficult. However, they can further activate the ring for SNAr, provided a suitable leaving group is present. For instance, the synthesis of precursors like 2-chloro-3-(trifluoromethyl)pyridine is a key step, where the chlorine atom can later be displaced by a nucleophile.

Electron-Donating Groups (EDGs): The introduction of EDGs (e.g., -OR, -NR2) can partially counteract the deactivating effect of the CF3 group, potentially enabling certain electrophilic substitutions, although the directing effects would be complex. More commonly, EDGs can influence the regioselectivity of nucleophilic attacks or metal-catalyzed cross-coupling reactions.

The interplay of these substituent effects is critical for planning multi-step syntheses, dictating the choice of reagents and reaction conditions needed to achieve the desired regioselectivity and yield.

Table 1: Conceptual Influence of Substituents on the Reactivity of a 3-(Trifluoromethyl)pyridine Ring

| Substituent Type at C5 | Electronic Effect | Predicted Effect on Electrophilic Substitution | Predicted Effect on Nucleophilic Aromatic Substitution (at C2/C6) |

|---|---|---|---|

| -H (None) | Neutral | Strongly Deactivated (by CF3) | Activated (by CF3) |

| -Cl, -Br | Inductive EWG (-I) | Very Strongly Deactivated | Further Activated |

| -NO2 | Strong EWG (-I, -M) | Extremely Deactivated | Strongly Activated |

| -OCH3 | EDG (+M > -I) | Deactivated (net effect) | Activation/Deactivation depends on position |

| -NH2 | Strong EDG (+M > -I) | Deactivated (net effect) | Activation/Deactivation depends on position |

This table presents a conceptual prediction of reactivity trends based on general principles of organic chemistry.

Incorporation into Complex Molecular Architectures

The this compound moiety and its direct precursors, such as 2-chloro-5-(trifluoromethyl)pyridine, are valuable building blocks for constructing complex, biologically active molecules. researchoutreach.org The strategies for their incorporation often involve nucleophilic substitution or condensation reactions in the final stages of a synthetic sequence.

A prominent example is the synthesis of Tipranavir , a non-peptidic protease inhibitor used in the treatment of HIV. mdpi.com A key step in its synthesis involves the reaction of an amine intermediate with (5-trifluoromethyl)pyridine-2-sulfonyl chloride. This reaction forms the critical sulfonamide bond, linking the fluorinated pyridine heterocycle to the core of the drug molecule. mdpi.com This approach exemplifies a classic and robust method for incorporating the pyridine sulfonamide scaffold.

Another significant strategy that has gained prominence is Late-Stage Functionalization (LSF) . researchgate.net This approach is particularly valuable for modifying complex, drug-like molecules without requiring a complete de novo synthesis. One powerful LSF method involves the direct C-H fluorination of a pyridine ring at the position alpha to the nitrogen, followed by a nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. nih.govacs.org This two-step sequence allows for the introduction of a wide variety of nucleophiles under mild conditions. For instance, a complex molecule containing a 3-(trifluoromethyl)pyridine core could be fluorinated at the 2-position, and this fluoride could then be displaced by ammonia or a primary amine to construct the sulfonamide functionality at a late stage. This method offers significant flexibility for creating analogues for structure-activity relationship (SAR) studies. acs.org

Table 2: Examples of Complex Molecules Incorporating the Trifluoromethylpyridine Scaffold

| Molecule | Therapeutic Class | Key Intermediate/Building Block | Incorporation Method |

|---|---|---|---|

| Tipranavir | HIV Protease Inhibitor | (5-Trifluoromethyl)pyridine-2-sulfonyl chloride | Condensation with an amine mdpi.com |

| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Nucleophilic Aromatic Substitution researchoutreach.org |

| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid | Amidation/Condensation researchoutreach.org |

| Sorafenib | Kinase Inhibitor | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Reaction with a pyridine-containing aniline mdpi.com |

Synthetic Challenges and Future Directions in Fluorinated Pyridine Sulfonamide Chemistry

Despite the value of trifluoromethylated compounds, their synthesis presents notable challenges that limit their broader application. mdpi.com Key difficulties include the high cost of fluorinating reagents, the potential for undesirable byproducts, and challenges in achieving regioselectivity during the functionalization of the pyridine ring. nih.govmdpi.com For example, industrial-scale vapor-phase reactions to produce chlorinated trifluoromethylpyridine precursors can sometimes lead to mixtures of over-chlorinated products, complicating purification. nih.gov

Future research in this field is focused on developing more efficient, selective, and sustainable synthetic methods to overcome these hurdles. Several promising directions are emerging:

Advanced Late-Stage Functionalization (LSF): As previously mentioned, LSF is a paramount strategy. Future efforts will likely focus on expanding the scope of C-H functionalization reactions beyond fluorination to directly install sulfonyl-containing groups or their precursors onto the pyridine ring, thereby shortening synthetic routes. nih.govacs.org

Novel Sulfonamide Activation: Traditional methods rely on reactive sulfonyl chlorides. Modern approaches are exploring the direct activation of the much more stable and common primary sulfonamide group itself. For example, methods using pyrylium salts can convert a primary sulfonamide into a highly reactive sulfonyl chloride in situ, allowing for subsequent reaction with various nucleophiles under mild conditions. nih.gov

Photocatalysis and Radical Chemistry: The use of visible-light photocatalysis is unlocking new avenues for chemical synthesis. rsc.org Strategies are being developed to generate sulfonyl radical intermediates from stable sulfonamide precursors. nih.govacs.org These radicals can then engage in a variety of reactions, such as addition to alkenes, offering novel ways to build molecular complexity from the sulfonamide group, rather than treating it as a simple endpoint. This represents a paradigm shift from viewing the sulfonamide as a static functional group to a versatile synthetic handle. acs.org

Sustainable and Scalable Methods: There is a continuous drive towards developing synthetic protocols that are more environmentally benign. This includes the use of electrochemical methods for forming sulfonamide bonds, which avoid harsh reagents and are driven by electricity, or developing catalytic cycles that use earth-abundant metals and operate under milder conditions. acs.orgcas.cn

The continued evolution of these synthetic strategies will undoubtedly facilitate the discovery and development of next-generation pharmaceuticals and agrochemicals built upon the this compound scaffold.

Computational Chemistry and Molecular Modeling of 3 Trifluoromethyl Pyridine 2 Sulfonamide Systems

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule, governed by its electronic structure. These in silico methods allow for a detailed analysis of molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state electronic structure of molecules. DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths and angles, as well as key electronic properties like dipole moment and charge distribution.

For 3-(Trifluoromethyl)pyridine-2-sulfonamide, the geometry is largely defined by the planar pyridine (B92270) ring and the tetrahedral arrangement around the sulfur atom of the sulfonamide group. The trifluoromethyl (CF₃) group, being a strong electron-withdrawing substituent, influences the electronic properties of the pyridine ring. This electron-withdrawing nature is attributed to the high electronegativity of fluorine atoms, which polarizes the C-F bonds and, by extension, the pyridine ring.

DFT studies on structurally related sulfonamides and trifluoromethyl-substituted pyridines provide a basis for predicting these properties. The sulfonamide group itself is known to engage in significant intra- and intermolecular interactions, which can be elucidated through computational analysis. The calculated geometric parameters are crucial for understanding the molecule's three-dimensional structure and steric profile.

Table 1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations Note: These values are representative and based on DFT calculations of analogous molecules.

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Pyridine-Sulfonamide) | ~1.78 Å |

| S-N Bond Length (Sulfonamide) | ~1.65 Å |

| S=O Bond Length (Sulfonamide) | ~1.45 Å |

| C-S-N Bond Angle | ~107° |

| O-S-O Bond Angle | ~120° |

| Dipole Moment | ~4.5 - 5.5 D |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.

In this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted pyridine. This effect generally makes the molecule more resistant to electrophilic attack and more susceptible to nucleophilic attack on the pyridine ring. The HOMO is likely to be distributed over the pyridine ring and the sulfonamide nitrogen, while the LUMO is expected to be localized primarily on the pyridine ring, particularly near the electron-deficient carbon atoms. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: These values are representative and based on FMO analysis of similar aromatic sulfonamides.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -7.5 to -8.5 eV |

| LUMO | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 5.5 to 7.5 eV |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. It is a valuable tool for predicting non-covalent interactions and identifying sites for electrophilic and nucleophilic attack. In an EPS map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue or green) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the EPS map would be expected to show significant negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, making these sites potential hydrogen bond acceptors. researchgate.net The hydrogen atom attached to the sulfonamide nitrogen would exhibit a region of strong positive potential, identifying it as a hydrogen bond donor. The presence of the strongly electron-withdrawing CF₃ group would create a region of positive or less negative potential on the adjacent pyridine ring, enhancing its susceptibility to nucleophilic reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical studies focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and understanding the influence of the surrounding environment, such as solvents.

MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. Studies on other pyridine-sulfonamide systems have revealed a propensity for specific conformations, such as a staggered arrangement around the S-N bond, which minimizes steric hindrance. acs.org The conformational preference is a result of a delicate balance between steric effects and intramolecular interactions, such as hydrogen bonding.

The surrounding solvent can have a profound impact on the conformational preferences of a molecule. MD simulations explicitly including solvent molecules can capture these effects. For this compound, polar solvents like water can form hydrogen bonds with the sulfonamide N-H (as a donor) and the S=O groups and pyridine nitrogen (as acceptors).

These specific solute-solvent interactions can stabilize certain conformations over others. For instance, a conformation that exposes the hydrogen-bonding sites to the solvent may be favored in an aqueous environment. The solid-state structures of related pyridine-sulfonamide receptors have shown a tendency to crystallize with water molecules, forming intricate hydrogen-bonded networks, which underscores the importance of these interactions. acs.orgnih.gov MD simulations can quantify the strength and lifetime of these hydrogen bonds and predict the dominant conformations in different solvent environments, which is crucial for understanding the molecule's behavior in biological systems.

Dynamics of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the physicochemical properties and biological activity of this compound. These non-covalent interactions govern its crystal packing, solubility, and ability to bind to biological targets. The primary forces at play are strong intermolecular hydrogen bonds and π-π interactions, which are characteristic driving forces in the crystal packing of sulfonamides. nih.gov

The sulfonamide moiety (–SO2NH–) is a key player in these interactions. It can act as both a hydrogen bond donor through its amine proton (N-H) and a hydrogen bond acceptor via the lone pairs on its two sulfonyl oxygen atoms (S=O). nih.govresearchgate.net This dual capacity allows for the formation of robust and complex hydrogen-bonding networks.

The aromatic pyridine ring contributes to the intermolecular dynamics primarily through π-π stacking interactions with other aromatic systems. Furthermore, the trifluoromethyl (–CF3) group, a strong electron-withdrawing group, influences the electronic distribution of the pyridine ring. While primarily contributing to hydrophobic interactions, the fluorine atoms can also participate in weaker non-covalent interactions, including fluorine-hydrogen bonds and halogen bonds, which add to the stability of molecular assemblies. mdpi.comresearchgate.net Computational studies on sulfonamides have confirmed that different molecular conformations can arise within crystal polymorphs due to these varied intermolecular patterns. nih.gov

| Molecular Moiety | Potential Intermolecular Interaction Type | Role |

|---|---|---|

| Sulfonamide (N-H) | Hydrogen Bond | Donor |

| Sulfonamide (S=O) | Hydrogen Bond | Acceptor |

| Pyridine Ring | π-π Stacking | Aromatic stacking with other rings |

| Trifluoromethyl Group (-CF3) | Hydrophobic Interactions | Increases lipophilicity |

| Fluorine Atoms | Weak Hydrogen Bonds / Halogen Bonds | Acceptor / Donor |

Ligand-Protein Interaction Profiling via Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. rjptonline.org This technique is instrumental in understanding the potential biological activity of this compound by profiling its interactions with various protein targets.

Identification of Potential Biological Targets

The structural features of this compound suggest its potential to interact with a wide range of biological targets. The sulfonamide group is a well-established pharmacophore present in numerous therapeutic agents. mdpi.com The trifluoromethylpyridine moiety is also a key structural motif in many approved pharmaceutical and agrochemical compounds, valued for the unique physicochemical properties it imparts. mdpi.comnih.govresearchoutreach.org

Based on computational and experimental studies of analogous compounds, several classes of proteins emerge as potential targets. The trifluoromethyl-2-pyridyl moiety, for instance, is found in the non-peptidic HIV protease inhibitor Tipranavir, where it contributes to multiple interactions within the enzyme's active site. mdpi.com Sulfonamide derivatives have been widely explored as inhibitors for various enzymes, including kinases, proteases, and carbonic anhydrases. nih.govmdpi.com Molecular modeling studies have specifically investigated sulfonamides as inhibitors of targets like cholesteryl ester transfer protein (CETP) and tyrosine kinases. rjptonline.orgresearchgate.neteco-vector.com

| Potential Target Class | Example Target | Relevance of Moiety |

|---|---|---|

| Proteases | HIV Protease | Trifluoromethyl-2-pyridyl moiety known to interact at enzyme subsites. mdpi.com |

| Kinases | Tyrosine Kinase | Trifluoromethyl functionalities show favorable interactions in docking studies. rjptonline.org |

| Carbonic Anhydrases | Carbonic Anhydrase IX (CA IX) | The sulfonamide group is a classic zinc-binding group for this enzyme class. mdpi.com |

| Lipid Transfer Proteins | Cholesteryl Ester Transfer Protein (CETP) | Trifluoromethylated aryl sulfonamides have been designed and validated as CETP inhibitors. eco-vector.com |

| Vanilloid Receptors | TRPV1 | Sulfonamidopyridine derivatives have been investigated as potent TRPV1 antagonists. nih.gov |

Binding Affinity Prediction and Interaction Hotspots

Predicting the binding affinity, or the strength of the ligand-protein interaction, is a primary goal of molecular docking. nih.gov This affinity is often quantified by a scoring function that estimates the free energy of binding. While specific binding affinity data for this compound against a particular target requires dedicated experimental validation, computational predictions can provide valuable estimates. Predictive errors for binding free energies from three-dimensional models can be in the range of 3-5 kJ/mol. u-strasbg.fr

Interaction hotspots are specific regions within a protein's binding site that contribute disproportionately to the binding energy. For a ligand like this compound, docking simulations would aim to orient the molecule to maximize favorable interactions with these hotspots. Typically, the sulfonamide group would be directed toward residues capable of hydrogen bonding, such as polar or charged amino acids. mdpi.combiointerfaceresearch.com The trifluoromethylpyridine portion would likely be positioned within a hydrophobic pocket, where its interactions can significantly enhance binding affinity. nih.gov Docking studies of similar sulfonamides have shown that hydrophobic interactions play a major role in stabilizing ligands at the binding interface. plos.org

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions

A detailed analysis of the docking results reveals the specific non-covalent interactions responsible for binding. The sulfonamide group is pivotal for forming hydrogen bonds. The N-H group can donate a hydrogen bond, while the two sulfonyl oxygens act as strong acceptors, enabling the molecule to anchor itself within the active site through a network of hydrogen bonds with amino acid residues like histidine, threonine, and glutamic acid. nih.govmdpi.combiointerfaceresearch.com

| Structural Feature | Atom/Group | Primary Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|---|

| Sulfonamide | -NH | Hydrogen Bond (Donor) | Asp, Glu, Carbonyl backbone |

| -SO2 | Hydrogen Bond (Acceptor) | His, Thr, Gln, Arg, Lys | |

| Pyridine | Aromatic Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val |

| Trifluoromethyl | -CF3 | Hydrophobic | Leu, Val, Ile, Ala, Met |

Advanced Computational Methodologies

Beyond molecular docking, other advanced computational methods are employed to build predictive models of a compound's biological activity and to understand its behavior at a systemic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts in drug discovery.

To develop a QSAR model for analogues of this compound, a set of derivatives would be synthesized and tested for activity against a specific biological target. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules. nih.gov The final step involves using statistical or machine learning methods to build a mathematical equation that correlates the descriptors with the observed activity. frontiersin.org

Key descriptors in QSAR studies of sulfonamides often include:

Lipophilicity parameters (e.g., logP): The trifluoromethyl group significantly increases lipophilicity, which strongly influences pharmacokinetic properties. nih.gov

Electronic parameters (e.g., pKa, Hammett constants): The electron-withdrawing nature of the trifluoromethyl group and the sulfonamide group heavily influences the electronic properties of the molecule.

Steric parameters (e.g., molar refractivity, van der Waals volume): These describe the size and shape of the molecule, which affect its fit into a binding site. nih.gov

Topological and 3D descriptors : These capture information about molecular connectivity, shape, and surface properties.

By understanding which properties are most influential, QSAR models can guide the rational design of more potent and selective analogues of this compound.

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Lipophilic | logP, ΔRm | Hydrophobicity, membrane permeability |

| Electronic | pKa, Dipole Moment, HOMO/LUMO energies | Ionization state, polarity, reactivity |

| Steric | Molar Refractivity (MR), van der Waals volume | Molecular size and bulk |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a pivotal computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. These models serve as templates in virtual screening campaigns to search large chemical databases for novel compounds with the potential for similar biological activity.

A comprehensive search of the scientific literature did not yield specific studies detailing the development of pharmacophore models for this compound. Consequently, there are no published reports on the utilization of this compound's pharmacophoric features in virtual screening efforts to identify new bioactive molecules. The absence of such studies indicates a potential area for future research, where the structural attributes of this compound could be used to design pharmacophore queries for the discovery of novel inhibitors or modulators of various enzymatic or receptor targets.

Drug-likeness and ADME/Tox Predictions (Computational Aspects Only)

In the absence of experimental data, computational methods provide valuable preliminary assessments of a compound's potential as a drug candidate. These predictions are based on the molecular structure and encompass physicochemical properties that influence drug-likeness, as well as absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles. For this compound, several key descriptors have been computationally predicted.

The drug-likeness of a molecule is often evaluated using established guidelines such as Lipinski's Rule of Five. These rules correlate a compound's physicochemical properties with its potential for oral bioavailability. The predicted properties for this compound are summarized in the table below.

| Property | Predicted Value | Source |

| Molecular Weight | 226.18 g/mol | uni.lu |

| XlogP (predicted) | 0.6 | uni.lu |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 7 | lookchem.com |

| Rotatable Bond Count | 1 | lookchem.com |

| Polar Surface Area (PSA) | 81.43 Ų | lookchem.com |

These predicted values for this compound are all within the favorable ranges defined by Lipinski's Rule of Five (Molecular Weight < 500, LogP < 5, Hydrogen Bond Donors < 5, Hydrogen Bond Acceptors < 10), suggesting that the compound possesses physicochemical characteristics consistent with those of orally bioavailable drugs.

Further computational analysis can predict the absorption, distribution, metabolism, excretion, and potential toxicity of a compound. While specific, detailed ADME/Tox simulation results for this compound are not extensively available in the public domain, general predictions based on its structure can be inferred from its physicochemical properties. The low molecular weight and moderate lipophilicity (as indicated by the predicted XlogP) suggest a reasonable potential for absorption. The polar surface area is also within a range that is often associated with good cell membrane permeability.

It is important to emphasize that these are in silico predictions and require experimental validation to confirm the actual pharmacokinetic and toxicological profile of this compound.

Biological and Agrochemical Activity of 3 Trifluoromethyl Pyridine 2 Sulfonamide Derivatives

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition

Derivatives of pyridine (B92270), particularly those incorporating carbamic or amidic functions, have been designed and synthesized to act as inhibitors of cholinesterases, including acetylcholinesterase (AChE). nih.gov Research into new series of these pyridine derivatives has identified compounds with potent inhibitory activity. For example, a carbamate (B1207046) derivative, compound 8 , was found to be a highly potent inhibitor of human AChE (hAChE) with an IC₅₀ value of 0.153 µM. nih.gov Molecular docking studies have suggested that such compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, indicating a mixed inhibition mechanism. nih.gov

The introduction of fluorine into related chalcone (B49325) structures has also been shown to influence AChE inhibitory activity and selectivity. nih.gov Similarly, linking scopoletin (B1681571) to a pyridinium (B92312) moiety has yielded derivatives with significant AChE inhibitory action; one such derivative demonstrated an IC₅₀ value of 0.215 µM. frontiersin.org The position of substituents on the pyridine or associated rings is critical, with modifications dramatically altering the inhibitory potency. frontiersin.org While not all tested derivatives show high activity, these findings highlight the potential of the pyridine scaffold as a basis for developing potent AChE inhibitors. researchgate.netnih.gov

Table 1: AChE Inhibitory Activity of Selected Pyridine Derivatives

| Compound | Type | Target Organism/Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Carbamate 8 | Pyridine derivative | Human AChE | 0.153 | nih.gov |

| Fluoro-Chalcone 3l | Chalcone derivative | Acetylcholinesterase | 0.21 | nih.gov |

| Scopoletin-Pyridinium 33a | Pyridinium derivative | Acetylcholinesterase | 0.215 | frontiersin.org |

| Carbamate 11 | Pyridine derivative | Human BChE | 0.828 | nih.gov |

| Fluorinated Pyridinium 66p | Pyridinium derivative | Acetylcholinesterase | 1.64 | frontiersin.org |

DNA Gyrase and Other Topoisomerase Interactions

Topoisomerase inhibitors are compounds that block the action of topoisomerase enzymes, which are essential for managing DNA topology during cellular processes. wikipedia.org Derivatives of the pyridine scaffold have been investigated as potential inhibitors of these crucial enzymes. Research has shown that pyridine derivatives with specific substitutions can exhibit strong inhibitory activity against topoisomerase I. nih.gov A structure-activity relationship study indicated that a 2-thienyl-4-furylpyridine skeleton was particularly important for this activity. nih.gov

Other studies have focused on designing specific catalytic inhibitors of topoisomerase II (topo II). nih.gov Novel dihydroxylated 2,4-diphenyl-6-thiophen-2-yl pyridine compounds were synthesized and showed excellent specificity for topo II over topoisomerase I. nih.gov The mechanism for this class of compounds was determined to be non-intercalative binding to DNA, which inhibits topoisomerase II without stabilizing the enzyme-DNA cleavage complex. nih.gov

Furthermore, the sulfonamide moiety, a key feature of 3-(Trifluoromethyl)pyridine-2-sulfonamide, has been incorporated into isoquinoline (B145761) structures to create allosteric inhibitors of DNA gyrase, a bacterial type II topoisomerase. nih.gov These isoquinoline sulfonamides have demonstrated antibacterial activity against fluoroquinolone-resistant bacteria, highlighting the potential of the sulfonamide group in targeting this enzyme. nih.gov Quinolones, another class of compounds, are known to target DNA gyrase by stabilizing the gyrase-DNA complex, ultimately leading to DNA damage. nih.gov The development of sulfur-containing trifluoromethylpyridine amide derivatives has also been noted for their potential as inhibitors of topoisomerase I. nih.gov

Plant Protection Applications

The trifluoromethylpyridine moiety is a key structural feature in numerous active ingredients used in the agrochemical industry. nih.gov Its unique properties, including strong electronic effects and enhanced metabolic stability, make it a valuable component in the design of modern pesticides. nih.govacs.org Derivatives containing this fragment have demonstrated a wide spectrum of biological activities, including herbicidal, insecticidal, and fungicidal effects, making them vital tools for crop protection. acs.orgresearchgate.net

Herbicidal Activity and Mechanism of Action

The trifluoromethylpyridine sulfonamide structure is a cornerstone for a significant class of herbicides. Many of these compounds function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). researchgate.netresearchgate.netnih.gov ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (leucine, isoleucine, and valine) in plants. researchgate.netumn.edu Inhibition of this enzyme disrupts protein synthesis, leading to the death of susceptible weeds. researchgate.net

Several commercial herbicides are based on this mechanism. Flazasulfuron (B46402), a sulfonylurea-type herbicide, is used selectively in turf and perennial crops. nih.govjst.go.jp Similarly, Pyroxsulam, which contains a triazolopyrimidine and a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, is effective for controlling key weeds in cereal crops. nih.gov Research has shown that introducing a sulfonamide structure to a trifluoromethylpyridine-benzene skeleton yields compounds with significant herbicidal activity against weeds like Abutilon theophrasti and Zinnia elegans. acs.org Structure-activity relationship (SAR) analysis revealed that N-methylation of the sulfonamide group could enhance herbicidal activity. acs.org

Another mechanism of action for some pyridine-based herbicides is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). nih.govacs.org

Table 2: Herbicidal Profile of Selected Trifluoromethylpyridine Derivatives

| Herbicide Name | Chemical Class | Mechanism of Action | Primary Use | Reference |

|---|---|---|---|---|

| Flazasulfuron | Sulfonylurea | ALS Inhibition | Selective control in turf & perennial crops | nih.govjst.go.jp |

| Pyroxsulam | Triazolopyrimidine | ALS Inhibition | Weed control in cereal crops | nih.gov |

| Dithiopyr | Pyridine | Microtubule Assembly Inhibition | Pre-emergence weed control in turf | nih.govjst.go.jp |

| Thiazopyr | Pyridine | Microtubule Assembly Inhibition | Pre-emergence grass weed control | nih.govjst.go.jp |

Insecticidal Properties and Target Organisms

The trifluoromethylpyridine scaffold is integral to the development of numerous modern insecticides. chigroup.site By incorporating this moiety into different chemical structures, researchers have created compounds with potent activity against a range of agricultural pests.

One successful strategy involves combining the trifluoromethylpyridine group with a 1,3,4-oxadiazole (B1194373) moiety. A series of such derivatives demonstrated excellent insecticidal activity against key lepidopteran pests, including the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). nih.gov Bioassays showed that many of these compounds achieved 100% mortality at a concentration of 500 mg/L. chigroup.sitenih.gov Specifically, compounds E18 and E27 exhibited LC₅₀ values of 38.5 and 30.8 mg/L against M. separata, respectively, which is comparable to the commercial insecticide avermectin. nih.gov

Other modifications, such as introducing sulfur-containing moieties (thioether, sulfone, and sulfoxide) to trifluoromethylpyridine amides, have also yielded compounds with good insecticidal activity. nih.govrsc.org Commercial insecticides like Chlorfluazuron, an insect growth regulator (IGR), and Pyridalyl also feature the trifluoromethylpyridine structure and are effective against lepidopterous pests. nih.govresearchgate.net

Table 3: Insecticidal Activity of Trifluoromethylpyridine Derivatives

| Compound/Class | Target Organism(s) | Efficacy | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivatives | Mythimna separata, Plutella xylostella | High activity; LC₅₀ of 30.8 mg/L for E27 | nih.gov |

| 3-(Ethylsulfonyl)-pyridines with Oxadiazole | Mythimna separata | 80-100% mortality at 500 mg/L for some compounds | nih.gov |

| TFMP-Piperazine Derivatives | Nematodes, Armyworms, Aphids | Broad-spectrum activity | acs.orgchigroup.site |

| Chlorfluazuron | Lepidoptera, Diptera, Orthoptera | Insect Growth Regulator (IGR) | nih.gov |

Fungicidal Effects and Spectrum

Derivatives containing the this compound backbone and related structures have shown significant promise as fungicides for controlling plant pathogenic fungi. The inclusion of a trifluoromethyl group on the pyridine ring often enhances fungicidal activity compared to other substituents. nih.govjst.go.jp

One notable commercial fungicide, Fluazinam, which contains a trifluoromethyl-substituted pyridine ring, is known for its broad-spectrum activity. nih.govjst.go.jp Its mode of action is the uncoupling of oxidative phosphorylation in fungi. nih.govjst.go.jp Research on novel sulfonamide compounds has also identified potent fungicidal candidates. For instance, N-(2-trifluoromethyl-4-chlorphenyl)-2-oxocyclohexyl sulfonamide (L13 ) exhibited good activity against Botrytis cinerea, the fungus responsible for gray mold disease. nih.gov This compound was effective against strains of B. cinerea that had developed resistance to other commercial fungicides. nih.gov

Furthermore, trifluoromethylphenyl amides have been evaluated for their fungicidal properties against a range of plant pathogens. google.com One compound, 4c (2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide), was identified as the most potent fungicide against Phomopsis obscurans. nih.gov Studies have also demonstrated that introducing a trifluoromethyl group to a pyridine ring can improve activity and broaden the antifungal spectrum, making these compounds valuable for developing new agricultural fungicides. acs.org

Role as Plant Immune Activators

An emerging and important application of trifluoromethylpyridine derivatives is their role as plant immune activators. These compounds can induce a state of heightened defense readiness in plants, known as systemic acquired resistance (SAR), without possessing direct antimicrobial activity themselves. rsc.orgnih.gov

Studies on novel trifluoromethylpyridine piperazine (B1678402) derivatives have shown that they can act as effective plant activators. nih.gov For example, compound A16 from one such series showed potent protective activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov The mechanism behind this protection involves the activation of the plant's own defense systems. rsc.orgnih.gov

Treatment with these active compounds has been shown to enhance the activity of key defense-related enzymes in plants, including:

Superoxide Dismutase (SOD): An antioxidant enzyme that helps manage oxidative stress during pathogen attack. nih.gov

Polyphenol Oxidase (PPO): Involved in the production of defensive compounds. nih.gov

Phenylalanine Ammonia-Lyase (PAL): A crucial enzyme in the phenylpropanoid biosynthetic pathway, which produces a wide range of defense compounds, including salicylic (B10762653) acid. nih.gov

By triggering these enzymatic activities and activating pathways like phenylpropanoid biosynthesis, these trifluoromethylpyridine derivatives strengthen the plant's intrinsic ability to resist viral and other pathogen infections. rsc.orgnih.gov This approach represents a promising strategy for sustainable crop protection, focusing on bolstering plant health rather than solely targeting the pathogen. nih.gov

Emerging Therapeutic Applications

Derivatives of this compound are gaining attention for a variety of therapeutic uses, leveraging the unique physicochemical properties conferred by the trifluoromethyl group and the pyridine ring. nih.govjst.go.jp The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, known for activities including antibacterial, anti-inflammatory, and anticancer effects. tum.deijpsonline.comresearchgate.net Research into derivatives of this specific scaffold has revealed promising activity in several key areas of pharmacology.

Anti-cancer Research

The quest for more effective and target-specific anticancer agents has led researchers to explore sulfonamide derivatives extensively. nih.govbsb-muenchen.de Compounds incorporating the trifluoromethylpyridine moiety have shown significant potential in this area. nih.gov The antitumor action of these derivatives can be attributed to various mechanisms, including the inhibition of crucial enzymes involved in cancer progression, disruption of microtubule assembly, and arresting the cell cycle. tum.de

One area of focus is the inhibition of tyrosine kinases, which are critical to the signaling pathways that control cell proliferation and angiogenesis in tumors. ekb.eg For instance, the derivative N-methyl-4-(4-(3-(trifluoromethyl) benzamido) phenoxy) picolinamide (B142947) has demonstrated potent inhibition of key angiogenesis-related tyrosine kinases. ekb.eg Another study synthesized a series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives and evaluated their antiproliferative activity against several human cancer cell lines. nih.gov The results showed that several of these compounds exhibited strong cytotoxic effects. nih.gov Specifically, 7-Chloro-3-phenyl-5-(trifluoromethyl) ekb.egrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active among the newly synthesized compounds. nih.gov

The general class of sulfonamides has been shown to act on various anticancer targets, including carbonic anhydrases, topoisomerase, and B-cell lymphoma-2 (Bcl-2) proteins. nih.gov

Table 1: Anti-cancer Activity of this compound Derivatives

| Compound Name | Target/Mechanism | Research Findings | Reference(s) |

|---|---|---|---|

| N-methyl-4-(4-(3-(trifluoromethyl) benzamido) phenoxy) picolinamide | VEGFR-2, FGFR2, PDGFR | Inhibited VEGFR-2, FGFR2, and PDGFR by 97%, 65%, and 55% respectively in biochemical kinase assays. | ekb.eg |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) ekb.egrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) | Antiproliferative | Showed the strongest cytotoxic effect against melanotic and amelanotic melanoma cell lines after 72 hours of incubation. | nih.gov |

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | Antiproliferative | Several derivatives showed excellent antiproliferative activity against various human cancer cell lines, including A375, C32, DU145, and MCF-7/WT. | nih.gov |

Anti-inflammatory Pathways

Sulfonamide derivatives are the basis for several established anti-inflammatory drugs. ijpsonline.com Research into related structures, such as triflamides and pyrimidines, suggests that derivatives of this compound could also possess significant anti-inflammatory properties. nih.govmdpi.com The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins (B1171923) (PGE₂), key mediators of inflammation. nih.gov

Studies on pyrimidine (B1678525) derivatives have shown they can exhibit anti-inflammatory effects by inhibiting crucial inflammatory mediators like PGE₂, nitric oxide (NO), and various cytokines. nih.gov The presence of a pyridine ring has been noted as a potentially beneficial feature for this activity. nih.gov Furthermore, metal complexes of sulfonamides have also been investigated for their anti-inflammatory potential. mdpi.com

Other Pharmacological Activities

Beyond cancer and inflammation, derivatives of trifluoromethylpyridine have demonstrated a broad spectrum of biological activities, particularly in the agrochemical sector. nih.govresearchgate.net These compounds have been developed as potent herbicides, insecticides, and bactericides. jst.go.jpacs.org

In the realm of agrochemicals, a series of trifluoromethylpyridine amide derivatives containing thioether, sulfone, and sulfoxide (B87167) moieties were synthesized and tested for their antibacterial and insecticidal activities. rsc.org Several of these compounds showed noteworthy efficacy. For example, the sulfone-containing compound F10 was more effective against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo) than commercial standards like thiodiazole copper and bismerthiazol. rsc.org Thioether-containing compounds, such as E1 , E3 , E5 , E6 , E10 , E11 , and E13 , displayed strong activity against Ralstonia solanacearum. rsc.org Furthermore, compounds E3 , E11 , E24 , and G2 showed good insecticidal activity against the diamondback moth, P. xylostella. rsc.org

The broader class of sulfonamides is known for a wide range of pharmacological effects, including diuretic, hypoglycemic, and anticonvulsant activities, primarily through mechanisms like carbonic anhydrase inhibition. ijpsonline.comresearchgate.net The complexation of sulfonamides with metal ions, such as Ruthenium(III), has also been shown to enhance their antibacterial activity. mdpi.com

Table 2: Agrochemical Activity of 3-(Trifluoromethyl)pyridine (B54556) Amide Derivatives

| Compound | Target Organism | Activity Type | Research Finding | Reference(s) |

|---|---|---|---|---|

| F10 (sulfone) | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | EC₅₀ value of 83 mg L⁻¹, outperforming commercial standards. | rsc.org |

| E1, E3, E5, E6, E10, E11, E13 (thioethers) | Ralstonia solanacearum | Antibacterial | EC₅₀ values ranging from 40 to 78 mg L⁻¹, significantly lower than commercial standards. | rsc.org |

| E3, E11, E24, G2 | Plutella xylostella (Diamondback moth) | Insecticidal | Showed good insecticidal activities of 75%, 70%, 70%, and 75%, respectively. | rsc.org |

Spectroscopic and Crystallographic Characterization in Support of Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of specific nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 3-(Trifluoromethyl)pyridine-2-sulfonamide, the aromatic protons on the pyridine (B92270) ring and the protons of the sulfonamide (-SO₂NH₂) group would produce characteristic signals. rsc.org The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the substitution pattern of the pyridine ring and the presence of the sulfonamide moiety. rsc.org However, specific experimental ¹H NMR data for this compound is not extensively reported in publicly available scientific literature.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. A ¹³C NMR spectrum for this compound would show distinct signals for each of the six carbon atoms in the molecule: five in the pyridine ring and one in the trifluoromethyl group. The chemical shifts would indicate whether the carbons are aromatic or part of the electron-withdrawing CF₃ group. rsc.org Detailed experimental ¹³C NMR spectral data for this specific compound are not readily found in surveyed academic journals or databases.

Given the presence of a trifluoromethyl (-CF₃) group, fluorine-19 NMR (¹⁹F NMR) is a particularly powerful technique for characterization. thermofisher.com It provides information about the electronic environment of the fluorine atoms. A ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the three equivalent fluorine atoms of the CF₃ group. thermofisher.com The chemical shift of this signal is indicative of the electronic effects of the substituted pyridine ring. colorado.eduucsb.edu Specific, published ¹⁹F NMR data for this compound could not be located in the reviewed sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The monoisotopic mass of this compound is 226.002383 g/mol . lookchem.comepa.gov

While experimental mass spectra are not widely published, predicted mass spectrometry data provides insight into the expected ionization behavior of the molecule. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 227.00966 |

| [M+Na]⁺ | 248.99160 |

| [M-H]⁻ | 224.99510 |

| [M+NH₄]⁺ | 244.03620 |

| [M+K]⁺ | 264.96554 |

| [M]⁺ | 226.00183 |

This interactive table is based on predicted data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is a valuable tool for identifying the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the sulfonamide, the asymmetric and symmetric stretches of the sulfonyl (S=O) group, C-F stretching vibrations of the trifluoromethyl group, and various vibrations associated with the pyridine ring. evitachem.com For instance, the sulfonyl (SO₂) group typically exhibits strong stretching bands around 1340 cm⁻¹. evitachem.com A complete, experimentally verified IR spectrum for this compound is not available in the surveyed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, in the solid state. A search of publicly available crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline solid state is dictated by a variety of intermolecular forces. For sulfonamides, strong intermolecular hydrogen bonds and π-π interactions are typically the primary forces governing the crystal packing. nih.gov In the case of this compound, the key functional groups responsible for these interactions are the sulfonamide moiety (-SO₂NH₂) and the trifluoromethylated pyridine ring.

While specific crystallographic data for the title compound is not extensively published, analysis of closely related structures provides a model for its expected interactions. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (O=S=O). The pyridine ring nitrogen can also act as a hydrogen bond acceptor. researchgate.net It is anticipated that the crystal structure would feature interactions such as:

N-H···O and N-H···N hydrogen bonds: These are common motifs in sulfonamide-containing crystals, often forming chains or dimeric structures that define the supramolecular architecture. nih.goviucr.org

π-π Stacking: The aromatic pyridine rings can stack upon one another, with typical centroid-to-centroid distances of around 3.7 to 3.8 Å, further stabilizing the three-dimensional network. researchgate.net

Fluorine Interactions: The highly electronegative fluorine atoms of the trifluoromethyl group can participate in weaker C-H···F contacts.

The study of molecular crystals can be enhanced by Hirshfeld surface analysis, a technique that provides a visual and quantitative summary of all intermolecular interactions. uwa.edu.au This method could precisely map the nature and type of contacts, such as F···H/H···F, H···H, C···H/H···C, and O···H/H···O, that govern the molecular packing of this compound. iucr.orgiucr.org

Hydrogen Bonding Networks in Crystalline Solids

Hydrogen bonds are the most significant directional interactions in the crystal structure of sulfonamides. nih.gov For this compound, the sulfonamide group is central to the formation of extensive hydrogen-bonding networks. The amine (-NH₂) group provides two donor protons, while the sulfonyl oxygens (-SO₂) act as strong acceptors.

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state represents a low-energy state influenced by both intramolecular and intermolecular forces. For this compound, the central pyridine ring is expected to be essentially planar. iucr.org The key conformational parameters are the torsion angles describing the orientation of the sulfonamide (-SO₂NH₂) and trifluoromethyl (-CF₃) groups relative to this ring.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is used to probe the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* transitions associated with the pyridine ring and the sulfonamide group. The aromatic pyridine ring constitutes the primary chromophore, with its conjugated π-system. The sulfonamide and trifluoromethyl groups act as auxochromes, modifying the absorption maxima (λmax) and intensity. The trifluoromethyl group, being a strong electron-withdrawing group, is likely to cause a shift in the absorption bands compared to an unsubstituted pyridinesulfonamide.

Advanced Spectroscopic Techniques and Their Application

Beyond basic UV-Vis, a suite of advanced spectroscopic techniques is essential for a full characterization of this compound.

Mass Spectrometry (MS): This technique confirms the molecular weight and formula. High-resolution mass spectrometry provides the exact mass. epa.gov Furthermore, predicted collision cross-section (CCS) values, which relate to the molecule's size and shape in the gas phase, can be calculated for different adducts. uni.lu

Interactive Table: Predicted Collision Cross Section (CCS) Data Below are the predicted CCS values (in Ų) for various adducts of this compound, calculated using the CCSbase. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 227.00966 | 139.6 |

| [M+Na]⁺ | 248.99160 | 149.6 |

| [M-H]⁻ | 224.99510 | 138.2 |

| [M+NH₄]⁺ | 244.03620 | 156.4 |

| [M+K]⁺ | 264.96554 | 146.0 |

| [M+H-H₂O]⁺ | 208.99964 | 131.1 |

| [M]⁺ | 226.00183 | 136.4 |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The analysis of IR spectra for sulfonamides can help explain the key intermolecular interactions within the crystal. nih.gov

Interactive Table: Expected IR Absorption Bands The following table lists the expected characteristic IR absorption bands for the functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (sulfonamide) | Stretching | 3300 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| S=O (sulfonamide) | Asymmetric Stretching | 1330 - 1370 |

| S=O (sulfonamide) | Symmetric Stretching | 1140 - 1180 |

| C-F (trifluoromethyl) | Stretching | 1100 - 1400 |

| C=C, C=N (ring) | Stretching | 1400 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy would provide detailed information about the chemical environment of each atom in the molecular structure, confirming connectivity and stereochemistry. acs.org

Mechanistic Investigations and Structure Activity Relationship Sar Elucidation

Correlation of Structural Features with Biological Activities

The biological activity of 3-(Trifluoromethyl)pyridine-2-sulfonamide and related compounds is intrinsically linked to its specific chemical architecture. The interplay between the trifluoromethyl group, the sulfonamide moiety, and their positioning on the pyridine (B92270) ring dictates the molecule's interaction with biological targets.